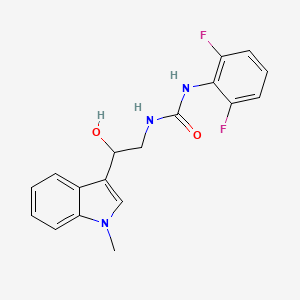
7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is related to a group of substances that have been synthesized and studied for their potential biological activities and chemical properties. Research has focused on synthesizing various derivatives of purine-diones due to their interesting pharmacological profiles and diverse chemical reactions.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step chemical reactions, starting with basic purine structures and introducing various substituents through reactions like alkylation, acylation, or condensation. For example, compounds with structural similarities have been synthesized by reacting intermediates like pentafluoroacetophenone with dimethyl oxalate in the presence of sodium methylate, leading to complex structures after several transformation steps including nucleophilic substitutions and cyclizations (Pimenova et al., 2003).
Molecular Structure Analysis
The molecular structure of compounds in this class features a purine skeleton with various substituents that can significantly affect their physical and chemical properties. The planarity of the purine ring and the nature of the substituents (such as hydroxyl, methoxy, and amino groups) play crucial roles in determining the compound's reactivity and interactions.
Chemical Reactions and Properties
Compounds with similar structures participate in a range of chemical reactions, including nucleophilic substitutions and cyclization reactions, to yield a variety of heterocyclic structures. The presence of functional groups like hydroxyl and amino allows for further modifications and the introduction of additional substituents (Karczmarzyk et al., 1995).
科学的研究の応用
Synthesis and Molecular Structure
Research on similar compounds has focused on the synthesis of bromophenols coupled with nucleoside base derivatives, showcasing methods to create complex molecules with potential biological activities (Ma et al., 2007). Another study detailed the synthesis of 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones, providing insights into chemical modifications that could enhance or modulate the activity of purine-based structures (Chłoń-Rzepa et al., 2004).
Potential Biological Activities
The cardiovascular activity of new 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones was investigated, suggesting possible therapeutic applications in cardiovascular diseases. The study highlighted compounds showing strong prophylactic antiarrhythmic activity and hypotensive activity (Chłoń-Rzepa et al., 2004). This indicates the potential of structurally similar compounds for the development of new cardiovascular drugs.
Chemical Reactions and Properties
Research into the chemical properties and reactions of related compounds includes the study of their synthesis pathways, highlighting the diverse chemical reactions they can undergo and the potential to generate a wide range of derivatives with varied biological activities. For example, the facile synthesis of novel heterocyclic compounds starting from methyl 2-(2-methoxy-2-oxoethyl)furan- and thiophene-3-carboxylate demonstrates the chemical versatility and potential applications in developing new therapeutic agents (Koza et al., 2013).
特性
IUPAC Name |
7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-8-(2-hydroxypropylamino)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O6/c1-11(25)8-20-18-21-16-15(17(27)22-19(28)23(16)2)24(18)9-12(26)10-30-14-6-4-13(29-3)5-7-14/h4-7,11-12,25-26H,8-10H2,1-3H3,(H,20,21)(H,22,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNODXGKYTVIUGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=NC2=C(N1CC(COC3=CC=C(C=C3)OC)O)C(=O)NC(=O)N2C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


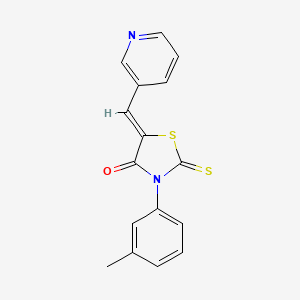
![5-[4-(4-methylpiperazino)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide](/img/structure/B2486635.png)
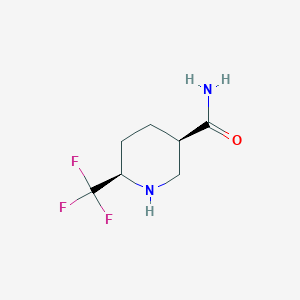
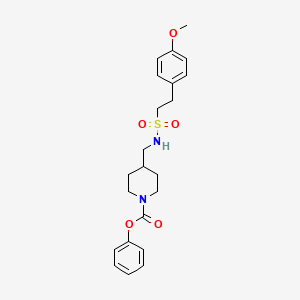
![[1-(3,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine hydrochloride](/img/structure/B2486638.png)
![6-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B2486639.png)
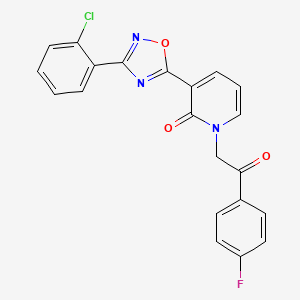
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-bromo-5-nitrophenyl)benzamide](/img/structure/B2486643.png)
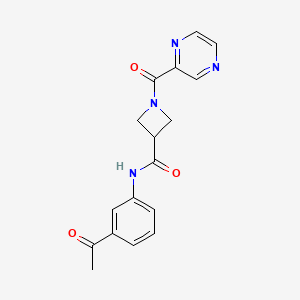

![5-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-2-methoxybenzamide](/img/structure/B2486647.png)
![7-(tert-butyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2486648.png)
